Product packaging for 1-Methyl-3-(4-methylcyclohexyl)benzene(Cat. No.:CAS No. 93536-69-7)

1-Methyl-3-(4-methylcyclohexyl)benzene

Cat. No.: B6322623
CAS No.: 93536-69-7
M. Wt: 188.31 g/mol
InChI Key: BUMZJTGXRDSCJY-UHFFFAOYSA-N
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Description

Contextualization of 1-Methyl-3-(4-methylcyclohexyl)benzene within Monosubstituted Arylcyclohexylbenzene Derivatives

This compound is a disubstituted benzene (B151609) derivative, where the substituents are a methyl group and a 4-methylcyclohexyl group at the 1 and 3 positions of the benzene ring, respectively. This substitution pattern makes it a member of the meta-substituted isomers of methyl(methylcyclohexyl)benzene. The structure of this compound, with its combination of an aromatic ring and a substituted cycloalkane, gives rise to interesting conformational possibilities and potential applications.

The cyclohexane (B81311) ring in this compound can exist in different conformations, with the chair conformation being the most stable. In a 1,3-disubstituted cyclohexane, the relative stability of cis and trans isomers depends on the steric interactions of the substituents. For cis-1,3-disubstituted cyclohexanes, the most stable conformation typically has both substituents in equatorial positions to minimize 1,3-diaxial interactions. spcmc.ac.inlibretexts.orgvaia.com In contrast, the trans isomer exists as a pair of energetically equivalent conformations, each with one axial and one equatorial substituent. spcmc.ac.in In the case of this compound, the large 3-methylphenyl group would preferentially occupy an equatorial position on the cyclohexane ring to minimize steric strain. pressbooks.pub

Historical Development and Significance of Arylcyclohexane Chemistry in Organic Synthesis

The synthesis of arylcyclohexanes has been historically significant in the development of organic synthesis. Two major reactions have been pivotal in this regard: the Friedel-Crafts reaction and catalytic hydrogenation.

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, provides a classical method for the alkylation of aromatic compounds. This reaction involves the treatment of an arene with an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride. For the synthesis of arylcyclohexanes, this could involve the reaction of a benzene derivative with a cyclohexyl halide or cyclohexene (B86901).

Catalytic hydrogenation, a reaction where hydrogen is added across a double or triple bond in the presence of a metal catalyst, is another cornerstone in the synthesis of arylcyclohexanes. This method can be employed to reduce the aromatic ring of a biphenyl (B1667301) derivative to a cyclohexyl ring, or to saturate a cyclohexene ring that was previously introduced. Common catalysts for this purpose include platinum, palladium, and nickel.

Research Trajectories and Current Interests in Methylcyclohexylbenzene Derivatives

Research into methylcyclohexylbenzene derivatives is driven by their potential applications in various fields, particularly in materials science. While specific research on this compound is not widely documented, the properties of its isomers and related compounds provide insight into potential areas of interest.

One significant area of research is the use of arylcyclohexane derivatives as liquid crystals. The rigid core of the aromatic ring combined with the flexible cyclohexyl group can impart the mesogenic properties required for liquid crystal formation. The substitution pattern and the nature of the substituents on both rings play a crucial role in determining the temperature range and type of liquid crystalline phases.

Furthermore, methylcyclohexylbenzene derivatives are components of complex hydrocarbon mixtures used as fuels and lubricants. Understanding their synthesis, properties, and reactivity is important for the petrochemical industry.

Data Tables

Due to the limited availability of specific experimental data for this compound, the following table provides calculated physicochemical properties for the closely related compound Benzene, (cyclohexylmethyl)-. chemeo.com

PropertyValueUnitSource
Molecular Weight174.28 g/mol Cheméo chemeo.com
ΔfG°195.44kJ/molJoback Calculated Property chemeo.com
ΔfH°gas-20.80kJ/molJoback Calculated Property chemeo.com
ΔvapH°47.24kJ/molJoback Calculated Property chemeo.com
logPoct/wat3.809Crippen Calculated Property chemeo.com
Pc2684.64kPaJoback Calculated Property chemeo.com

The following table presents basic information for this compound. epa.gov

PropertyValue
CAS Number93536-69-7
Molecular FormulaC14H20
Average Mass188.314 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20 B6322623 1-Methyl-3-(4-methylcyclohexyl)benzene CAS No. 93536-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(4-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-6-8-13(9-7-11)14-5-3-4-12(2)10-14/h3-5,10-11,13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMZJTGXRDSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284068
Record name 1-Methyl-3-(4-methylcyclohexyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93536-69-7
Record name 1-Methyl-3-(4-methylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93536-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(4-methylcyclohexyl)benzene
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Chemical Reactivity and Reaction Mechanisms of 1 Methyl 3 4 Methylcyclohexyl Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.orglibretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org In 1-methyl-3-(4-methylcyclohexyl)benzene, the benzene ring is substituted with two alkyl groups: a methyl group and a 4-methylcyclohexyl group. Both are electron-donating groups, which activate the ring towards electrophilic attack and direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The methyl group is a well-established ortho, para-director. chemguide.co.uk The 4-methylcyclohexyl group, being a secondary alkyl substituent, also directs ortho and para. The positions on the benzene ring are numbered as follows: C1 (methyl), C2 (ortho), C3 (meta, with cyclohexyl), C4 (para), C5 (meta), C6 (ortho).

The directing effects of the two groups are as follows:

Methyl group (at C1): Directs to positions 2, 4, and 6.

4-Methylcyclohexyl group (at C3): Directs to positions 2, 4, and 6.

Therefore, positions 2, 4, and 6 are electronically activated. However, steric hindrance from the bulky 4-methylcyclohexyl group at position 3 will significantly impact the distribution of products. Attack at position 2 will be sterically hindered. Attack at position 6 will be less hindered. Attack at position 4 (para to the methyl group and ortho to the cyclohexyl group) is also a likely site. The precise product distribution would depend on the specific reaction and the size of the electrophile.

Nitration: Nitration involves the introduction of a nitro group (–NO2) onto the benzene ring using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The electrophile is the nitronium ion (NO2+). libretexts.org For this compound, the reaction would yield a mixture of isomeric products, with substitution favored at the sterically accessible and electronically activated positions.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the benzene ring using an alkyl halide and a Lewis acid catalyst, such as AlCl3. libretexts.orglibretexts.org The reaction is subject to limitations, including the possibility of carbocation rearrangements and polyalkylation, as the newly added alkyl group further activates the ring. libretexts.orgyoutube.com Given that the ring is already substituted, Friedel-Crafts alkylation would further increase substitution, potentially leading to a complex mixture of products. The reaction does not proceed on rings with strongly deactivating groups. libretexts.org

ReactionReagentsElectrophilePredicted Major Products
NitrationConc. HNO3, Conc. H2SO4NO2+1-Methyl-3-(4-methylcyclohexyl)-4-nitrobenzene, 1-Methyl-3-(4-methylcyclohexyl)-6-nitrobenzene
Friedel-Crafts AlkylationR-Cl, AlCl3R+ (carbocation)Mixture of poly-alkylated products, substitution at positions 4 and 6
SulfonationFuming H2SO4SO34-(1-Methyl-3-(4-methylcyclohexyl)phenyl)sulfonic acid, 6-(1-Methyl-3-(4-methylcyclohexyl)phenyl)sulfonic acid

Reactions Involving the Cyclohexyl Moiety and Alkyl Substituents

The alkyl substituents on both the benzene and cyclohexane (B81311) rings are susceptible to oxidation. The benzylic position—the carbon atom attached directly to the benzene ring—is particularly reactive.

The methyl group on the benzene ring has three benzylic hydrogens. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize an alkyl group at the benzylic position, provided it has at least one benzylic hydrogen. youtube.comyoutube.com The reaction proceeds by cleaving all C-C bonds of the side chain except the one attached to the ring, ultimately forming a carboxylic acid group (–COOH). youtube.com Therefore, the methyl group of this compound can be oxidized to a carboxylic acid.

The C-H bonds on the cyclohexane ring, particularly the tertiary C-H bond at position 4 of the cyclohexyl ring and the tertiary C-H bond at the point of attachment to the benzene ring, are also potential sites for oxidation. Photo-induced aerobic oxidation is a method for oxidizing C–H bonds under milder conditions, often using oxygen as the oxidant. mdpi.com For instance, various aryl alkanes can be oxidized to the corresponding aldehydes or ketones using catalysts like rhodium complexes. mdpi.com Selective oxidation of benzylic alcohols can be achieved using milder reagents like manganese dioxide. youtube.com

Reactant MoietyOxidizing AgentConditionsMajor Product
Methyl group on benzene ringKMnO4 or H2CrO4Heat youtube.com3-(4-Methylcyclohexyl)benzoic acid
Benzylic C-H (on methyl group)Manganese Dioxide (if alcohol precursor)Mild conditions youtube.com3-(4-Methylcyclohexyl)benzaldehyde
Aryl Alkanes (general)O2, photocatalystVisible light mdpi.comCorresponding aldehydes/ketones

Reduction reactions of arylcyclohexanes can target either the aromatic ring or substituents. The benzene ring is generally resistant to reduction due to its aromatic stability. However, it can be reduced to a cyclohexane ring under harsh conditions through catalytic hydrogenation, typically requiring high pressures of hydrogen gas and catalysts like rhodium, ruthenium, or nickel at elevated temperatures.

Conversely, functional groups on the side chains can be reduced under milder conditions. For example, if the methyl group were oxidized to a carbonyl group (aldehyde or ketone), it could be reduced back to an alkyl group via methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. youtube.com A nitro group on the ring, if introduced via nitration, can be readily reduced to an amino group (–NH2) by various methods, including catalytic hydrogenation or using metals like tin, iron, or zinc in acidic solution. youtube.com

The cyclohexane ring within the this compound molecule can undergo various catalytic transformations. One of the most significant is catalytic dehydrogenation. When heated in the presence of a suitable catalyst, such as platinum or palladium on carbon, cyclohexane and its derivatives can be aromatized to form benzene derivatives. In this specific molecule, dehydrogenation of the cyclohexyl ring would lead to the formation of a biphenyl (B1667301) derivative, specifically 1-methyl-3-(4-methylphenyl)benzene. This reaction is essentially the reverse of the catalytic hydrogenation of an aromatic ring.

Cleavage Reactions of the Aryl-Cyclohexyl Bond in Related Compounds

The bond connecting the benzene ring to the cyclohexane ring (an aryl-alkyl C-C bond) is generally strong and not easily cleaved. rsc.org However, under specific and often harsh reaction conditions, such cleavage can be induced. This process is significant in industrial chemistry, particularly in the context of hydrocracking of alkylaromatic compounds in petroleum refining.

Recent research has focused on developing catalytic methods to achieve C(aryl)–C(alkyl) bond cleavage under more controlled conditions. These methods often involve homogeneous transition metal reagents or oxidative pathways. rsc.org For instance, in lignin (B12514952) model compounds, which contain aryl-ether bonds, catalytic systems combining a Lewis acid and a hydrogenation metal have been shown to efficiently cleave these linkages to produce aromatic monomers. rsc.org While this applies to ether bonds, similar principles of synergistic catalysis could potentially be applied to the more robust C-C bond in arylcyclohexanes.

Radical Reaction Pathways in Aryl Alkane Chemistry

Radical reactions provide an alternative pathway for the functionalization of aryl alkanes like this compound. libretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

A common radical reaction is free-radical halogenation. ucr.edu In the presence of UV light or a radical initiator like AIBN (azobisisobutyronitrile), alkanes and alkylbenzenes react with halogens (e.g., Br2) to substitute a hydrogen atom with a halogen. libretexts.orglibretexts.org The reaction shows selectivity for the most stable radical intermediate. In this compound, there are several types of C-H bonds:

Primary C-H bonds (on the methyl groups)

Secondary C-H bonds (on the cyclohexane ring)

Tertiary C-H bonds (at position 1 and 4 of the cyclohexyl ring)

Benzylic C-H bonds (on the methyl group attached to the benzene ring)

Aromatic C-H bonds (on the benzene ring)

Radical stability follows the order: benzylic > tertiary > secondary > primary. Therefore, radical halogenation would preferentially occur at the benzylic position (the methyl group attached to the benzene ring), leading to 1-(bromomethyl)-3-(4-methylcyclohexyl)benzene. The tertiary C-H at position 1 of the cyclohexyl ring (also benzylic in a broader sense) is another highly favored site for radical attack.

The general mechanism for radical bromination is as follows:

Initiation: The halogen molecule (e.g., Br2) is homolytically cleaved by heat or light to form two halogen radicals (2 Br•). libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the alkyl side chain (preferentially a benzylic hydrogen) to form HBr and a stable benzylic radical. This radical then reacts with another Br2 molecule to form the brominated product and a new bromine radical, which continues the chain. libretexts.org

Termination: Two radicals combine to end the chain. This can involve two bromine radicals, two organic radicals, or one of each. libretexts.org

Mechanistic Investigations of Methylcyclohexylbenzene Transformations

The transformations of this compound would primarily involve catalytic processes such as cracking, isomerization, and dehydrogenation. These reactions are typically initiated at active sites on solid acid catalysts, such as zeolites, or on metal-supported catalysts.

Catalytic Cracking: In the context of petroleum refining, large molecules like this compound are subjected to catalytic cracking to produce smaller, more valuable hydrocarbons like gasoline and light olefins. The mechanism of catalytic cracking over solid acid catalysts, like zeolites, proceeds through the formation of carbocation intermediates.

The initiation step involves the protonation of the aromatic ring or the cyclohexyl ring by a Brønsted acid site on the catalyst surface. This generates a carbenium ion. Subsequent reactions of this carbocation can include:

β-Scission: This is a key cracking step where a carbon-carbon bond beta to the positively charged carbon breaks, leading to the formation of an olefin and a new, smaller carbocation.

Isomerization: The initial carbocation can rearrange to a more stable secondary or tertiary carbocation through hydride or alkyl shifts.

Dehydrogenation: The cyclohexyl ring in this compound can undergo catalytic dehydrogenation to form the corresponding aromatic ring, yielding a substituted biphenyl compound. This reaction is typically carried out at elevated temperatures over a catalyst containing a noble metal, such as platinum or palladium, on a support like alumina. The mechanism involves the sequential removal of hydrogen atoms from the cyclohexane ring. The rate-determining step is often considered to be the initial loss of a hydrogen molecule.

Comparative Reactivity Studies of this compound with Positional Isomers

Direct comparative reactivity studies between this compound and its positional isomers, such as 1-methyl-2-(4-methylcyclohexyl)benzene (B3032002) and 1-methyl-4-(4-methylcyclohexyl)benzene, are not readily found in the literature. However, predictions about their relative reactivity can be made based on steric and electronic effects.

The position of the methylcyclohexyl group on the benzene ring influences the electronic distribution and steric hindrance around the molecule, which in turn affects the accessibility of the catalytic active sites and the stability of the reaction intermediates.

In reactions involving electrophilic attack on the aromatic ring, the directing effects of the alkyl substituents (the methyl group and the methylcyclohexyl group) will influence the regioselectivity of the reaction. Both are ortho-, para-directing groups.

During catalytic cracking, the stability of the initially formed carbocation would play a significant role. The formation of a tertiary carbocation is generally more favorable than a secondary or primary carbocation. The position of the substituents could influence the ease of formation and the subsequent rearrangement pathways of these carbocations.

A hypothetical comparison of the reactivity of the positional isomers in a process like catalytic cracking would likely show differences in conversion rates and product distributions. For instance, the steric hindrance in the ortho-isomer (1-methyl-2-(4-methylcyclohexyl)benzene) might influence its interaction with the catalyst pores differently compared to the meta- (this compound) and para- (1-methyl-4-(4-methylcyclohexyl)benzene) isomers.

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 4 Methylcyclohexyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Methyl-3-(4-methylcyclohexyl)benzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopic Analysis for Proton Environments and Coupling Constants

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is determined by its local electronic environment. Protons in different parts of the this compound molecule experience distinct magnetic fields and thus resonate at different frequencies.

The ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region.

Aromatic Protons: The protons on the benzene (B151609) ring are deshielded by the ring current effect and typically resonate in the downfield region of the spectrum, approximately between 6.5 and 8.0 ppm. libretexts.org For a 1,3-disubstituted pattern, a complex splitting pattern is expected due to spin-spin coupling between the non-equivalent aromatic protons. youtube.com

Aliphatic Protons: The protons of the cyclohexane (B81311) and methyl groups are shielded and appear in the upfield region.

Benzylic Methyl Protons: The protons of the methyl group directly attached to the benzene ring (Ar-CH₃) would appear as a singlet around 2.0-3.0 ppm. libretexts.org

Cyclohexane Protons: The protons on the cyclohexane ring, including the methyl group attached to it, would produce a series of complex, overlapping multiplets in the range of approximately 0.8 to 2.5 ppm. The methine proton at the junction of the two rings (C1 of the cyclohexane ring) would be expected at a slightly more downfield position within this range due to the influence of the aromatic ring. chemicalbook.com

Cyclohexyl Methyl Protons: The protons of the methyl group on the cyclohexane ring would likely appear as a doublet near 0.8-1.0 ppm, coupled to the adjacent methine proton.

Spin-spin coupling, observed as the splitting of signals, provides information about adjacent protons. The coupling constant (J), measured in Hertz (Hz), reveals the number of bonds separating the coupled nuclei. For instance, the aromatic protons would exhibit ortho, meta, and para couplings. aip.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic (Ar-H)~6.8 - 7.2Multiplet
Benzylic (Ar-CH₃)~2.3Singlet
Cyclohexyl Methine (Ar-CH)~2.4 - 2.6Multiplet
Cyclohexyl Methylene (B1212753) (-CH₂-)~1.0 - 1.9Multiplet
Cyclohexyl Methine (CH-CH₃)~1.0 - 1.5Multiplet
Cyclohexyl Methyl (-CH₃)~0.9Doublet

¹³C NMR Spectroscopic Analysis for Carbon Framework Elucidation

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. docbrown.info Due to the molecule's asymmetry, all 14 carbon atoms are expected to be non-equivalent, resulting in 14 distinct signals in the ¹³C NMR spectrum. docbrown.info

Aromatic Carbons: The six carbons of the benzene ring typically resonate in the δ 110-160 ppm region. mnstate.edu The two carbons directly attached to the alkyl substituents (C1 and C3 of the benzene ring) are quaternary and usually show weaker signals. Their chemical shifts are influenced by the substituent effects of the methyl and methylcyclohexyl groups. rsc.orgrsc.org The other four aromatic carbons are CH groups.

Aliphatic Carbons: The carbons of the cyclohexane ring and the two methyl groups appear in the more shielded upfield region, generally between δ 10-50 ppm. docbrown.info The chemical shifts within this region can distinguish the methine carbons from the methylene carbons of the cyclohexane ring, as well as the two different methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypePredicted Chemical Shift (δ, ppm)
Aromatic (Quaternary, C-Alkyl)~135 - 145
Aromatic (CH)~125 - 130
Cyclohexyl (Methine, CH)~35 - 45
Cyclohexyl (Methylene, CH₂)~25 - 35
Benzylic Methyl (Ar-CH₃)~20 - 25
Cyclohexyl Methyl (-CH₃)~20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbons. This would confirm the connectivity within the aromatic ring and, separately, within the cyclohexane ring. For example, the methine proton at the ring junction would show correlations to the adjacent methylene protons on the cyclohexane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹H-¹³C one-bond correlations). beilstein-journals.org This technique is invaluable for definitively assigning each carbon signal by linking it to its known proton signal. For instance, the aromatic proton signals between 6.8-7.2 ppm would show cross-peaks to the aromatic carbon signals between 125-130 ppm, while the methyl proton signals would correlate to the methyl carbon signals. beilstein-journals.org

Quantitative NMR for Isomer Ratio Determination

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance by comparing the integral of an analyte's signal to that of a certified reference standard. ox.ac.uknih.gov It can also be used for relative quantification, such as determining the ratio of isomers in a mixture without the need for a standard. ethz.chnih.gov

In the synthesis of this compound, other isomers like 1-Methyl-2-(4-methylcyclohexyl)benzene (B3032002) and 1-Methyl-4-(4-methylcyclohexyl)benzene might be formed. qNMR can be employed to determine the precise ratio of these isomers in the final product mixture. By carefully selecting non-overlapping signals unique to each isomer in the ¹H NMR spectrum and comparing their integration values, the relative abundance of each isomer can be accurately calculated. ethz.ch For this method to be accurate, experimental parameters must be optimized to ensure uniform excitation and relaxation of all relevant signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₂₀), the monoisotopic mass is 188.1565 g/mol . epa.gov

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 188. This peak corresponds to the intact molecule with one electron removed. A small M+1 peak at m/z 189 would also be present due to the natural abundance of ¹³C. docbrown.info

Fragmentation Pattern: The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. The fragmentation pattern provides clues to the molecule's structure.

Benzylic Cleavage: A very common fragmentation pathway for alkylbenzenes is cleavage at the benzylic position. This would lead to the formation of a stable tropylium (B1234903) ion or a related C₇H₇⁺ species at m/z = 91, or a methyltropylium ion at m/z = 105. chemicalbook.comdocbrown.info

Loss of Methyl Group: Loss of a methyl radical (•CH₃) from either the benzene or cyclohexane ring would result in a fragment ion at m/z = 173 (188 - 15).

Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo fragmentation, leading to the loss of various neutral alkyl fragments and producing a series of peaks in the lower mass range.

Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺), is a common fragment for benzene-containing compounds. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments

m/zPossible Fragment Ion StructureFragmentation Pathway
188[C₁₄H₂₀]⁺Molecular Ion (M⁺)
173[C₁₃H₁₇]⁺Loss of •CH₃
105[C₈H₉]⁺Benzylic cleavage (methyltropylium ion)
91[C₇H₇]⁺Tropylium ion
77[C₆H₅]⁺Phenyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present. unt.edu

For this compound, the IR spectrum would show characteristic absorptions for the aromatic ring and the aliphatic (alkane) portions of the molecule.

C-H Stretching:

Aromatic: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of C-H bonds on the benzene ring. libretexts.org

Aliphatic: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the C-H bonds of the cyclohexane and methyl groups. royalsocietypublishing.org

C=C Stretching (Aromatic): One to three medium-to-weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring. libretexts.org

C-H Bending:

"Aromatic Out-of-Plane" Bending: The substitution pattern on the benzene ring gives rise to strong absorptions in the 675-900 cm⁻¹ region. For a 1,3-disubstituted (meta) benzene ring, characteristic strong peaks are expected.

Aliphatic Bending: Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups. royalsocietypublishing.org

Table 4: Predicted Characteristic Infrared Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic
2960 - 2850C-H StretchAliphatic (Cyclohexane, Methyl)
1600 - 1450C=C StretchAromatic Ring
~1450C-H BendAliphatic (CH₂)
~1375C-H BendAliphatic (CH₃)
900 - 675C-H Out-of-Plane Bend1,3-Disubstituted Aromatic

X-ray Crystallography and Neutron Diffraction Studies of Related Cyclohexane Derivatives

X-ray Crystallography of Substituted Cyclohexanes

X-ray crystallography is an essential technique for determining the atomic and molecular structure of a crystalline solid. In the context of cyclohexane derivatives, it provides definitive evidence of the preferred conformation (chair, boat, or twist-boat) and the orientation of substituents (axial or equatorial) in the solid state.

For disubstituted cyclohexanes, such as this compound, the relative orientation of the substituents (cis or trans) and their steric bulk are the primary factors governing the conformational preference. The general principles, established through numerous crystallographic studies, are that chair conformations are more stable than other possibilities, and substituents preferentially occupy equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. libretexts.orgopenstax.org

In a study of cis- and trans-1,4-disubstituted cyclohexane isomers, single-crystal X-ray techniques were used to elucidate their structures. uni-muenchen.de Such studies provide precise data on bond lengths and angles, as well as the puckering of the cyclohexane ring. For instance, in the case of trans-1,4-dibromo-1,4-dicyanocyclohexane, X-ray diffraction studies of the crystalline solid found the molecule to be centrosymmetric. researchgate.net

A conformational analysis of glutamic acid analogues containing a cyclohexane ring substituted at position 1 with an amino and a carboxy group, and at position 3 with a second carboxy group, was investigated using X-ray crystallography, among other techniques. This study demonstrated that when the two carboxy groups are cis to each other, they are both in equatorial positions, with the amino group being axial. researchgate.net

The following table presents representative data that can be obtained from X-ray crystallographic studies of substituted cyclohexanes.

ParameterTypical ValueSignificance
C-C bond length (ring)1.52 - 1.54 ÅIndicates the single bond character within the cyclohexane ring.
C-C-C bond angle (ring)~111°Shows the deviation from the ideal tetrahedral angle of 109.5° due to ring puckering.
Torsional anglesVariedDefines the specific chair conformation of the ring.
Substituent OrientationAxial/EquatorialDetermines the overall stability of the conformer.

Neutron Diffraction Studies

Neutron diffraction is a technique complementary to X-ray diffraction. While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly useful for accurately locating light atoms, such as hydrogen, in a crystal structure. It is also a powerful tool for studying the structure of liquids and amorphous materials. mlz-garching.de

Neutron diffraction studies have been conducted on liquid cyclohexane and its derivatives, providing detailed information about the local molecular arrangement. For example, a study on liquid methylcyclohexane (B89554) at 293 K using X-ray diffraction, a related technique, determined the radii of coordination spheres and proposed the most probable binary radial correlation of molecules. icm.edu.pl A neutron diffraction study on liquid deuterated cyclohexane (C6D12) revealed that the high Q-value pattern is determined by the molecular conformation. researchgate.net

In a neutron diffraction experiment on liquid para-hydrogen, the center-of-mass structure factor was measured, providing insight into the intermolecular structure of the liquid. aps.org These studies on fundamental molecules like cyclohexane and hydrogen demonstrate the capability of neutron diffraction to probe the structure of liquids, which is relevant for understanding the bulk properties of this compound in its liquid state.

The table below summarizes the kind of information that can be obtained from neutron diffraction studies of molecular liquids.

MeasurementInformation DerivedExample from Cyclohexane Studies
Structure Factor S(Q)Average intermolecular and intramolecular distances.Determination of coordination shells in liquid cyclohexane.
Pair Distribution Function g(r)Probability of finding another atom at a distance r from a reference atom.Provides information on the local packing and arrangement of molecules.
Coherent Scattering LengthLocation of specific atoms, especially hydrogen/deuterium.Crucial for determining the orientation of molecules in the liquid.

For this compound, a neutron diffraction study would be invaluable for determining the average orientation of the methyl and cyclohexyl substituents in the liquid phase and understanding the intermolecular interactions that govern its physical properties.

Conformational Analysis and Stereochemical Considerations for 1 Methyl 3 4 Methylcyclohexyl Benzene

Conformational Preferences of the Methylcyclohexyl Ring (Chair/Boat Conformers)

The cyclohexane (B81311) ring is not a planar hexagon; it adopts puckered conformations to relieve angle strain and torsional strain. The most stable and predominant conformation is the chair conformation , where all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are staggered. masterorganicchemistry.com At room temperature, approximately 99.99% of cyclohexane molecules exist in the chair conformation. wikipedia.org

Another notable conformation is the boat conformation . While it also has bond angles close to the ideal tetrahedral angle, it is significantly less stable than the chair conformation due to two main factors:

Torsional Strain: In the boat conformation, the hydrogen atoms on four of the carbon atoms are eclipsed, leading to torsional strain.

Steric Strain: There is a significant steric repulsion between the two "flagpole" hydrogen atoms, which are positioned close to each other at the "prow" and "stern" of the boat. masterorganicchemistry.com

The energy difference between the chair and boat conformations is substantial, with the chair being more stable by about 6.9 kcal/mol. acs.org Between the chair and boat forms, there are intermediate, less stable conformations known as the twist-boat and the half-chair . masterorganicchemistry.com The twist-boat is more stable than the pure boat conformation as it alleviates some of the torsional and steric strain. The half-chair is a high-energy transition state during the process of "ring flipping" from one chair conformation to another. masterorganicchemistry.comwikipedia.org

For the 4-methylcyclohexyl group in 1-methyl-3-(4-methylcyclohexyl)benzene, the chair conformation is the most energetically favorable arrangement.

Relative Energies of Cyclohexane Conformers

Conformation Relative Energy (kcal/mol) Stability
Chair 0 Most Stable
Twist-Boat ~5.5 Less Stable
Boat ~6.9 Less Stable

Substituent Effects on Cyclohexane Conformation (e.g., Methyl Group Orientation)

In a substituted cyclohexane, such as the 4-methylcyclohexyl ring in the title compound, the substituents can occupy two distinct positions in the chair conformation: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). wikipedia.org

A crucial concept in the conformational analysis of substituted cyclohexanes is the "ring flip," a rapid interconversion between two chair conformations. During a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. pressbooks.pub

For a monosubstituted cyclohexane like methylcyclohexane (B89554), the two chair conformations resulting from a ring flip are not of equal energy. The conformation where the methyl group is in the equatorial position is more stable than the one where it is in the axial position. libretexts.orgopenstax.org This preference is due to 1,3-diaxial interactions , which are steric repulsions between an axial substituent and the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions relative to the substituent at C1). unizin.org When the methyl group is in the equatorial position, these unfavorable interactions are absent. libretexts.orgopenstax.org

The energy difference between the axial and equatorial conformations is quantified by the A-value , which represents the change in Gibbs free energy (ΔG°). For a methyl group, the A-value is approximately 1.7 kcal/mol, meaning the equatorial conformation is favored. sapub.org This energy difference leads to an equilibrium where the vast majority of methylcyclohexane molecules will have the methyl group in the equatorial position.

In the case of this compound, the 4-methylcyclohexyl substituent on the benzene (B151609) ring will strongly prefer a conformation where the bond to the phenyl ring is equatorial on the cyclohexane ring to minimize steric hindrance. Similarly, the methyl group at the 4-position of the cyclohexane ring will also preferentially occupy an equatorial position. Therefore, the most stable conformation of the methylcyclohexyl group is the trans-diequatorial chair form.

A-Values for Common Substituents on a Cyclohexane Ring

Substituent A-Value (kcal/mol)
-F 0.24-0.28
-Cl 0.53
-Br 0.48-0.55
-OH 0.87-0.97
-CH₃ 1.7
-CH₂CH₃ 1.75
-CH(CH₃)₂ 2.15

Data compiled from various sources discussing substituent effects on cyclohexane conformation.

Analysis of Diastereoisomerism and Enantiomerism in Methylcyclohexylbenzene Systems

The presence of multiple substituents and chiral centers in this compound gives rise to stereoisomerism. Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The two main types of stereoisomers are enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (boiling point, melting point, solubility) except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties.

In this compound, the cyclohexane ring contains a stereocenter at the carbon atom bonded to the tolyl group (C1') and another at the carbon atom bearing the methyl group (C4'). This leads to the possibility of cis and trans diastereomers.

In the cis isomer , the tolyl group and the methyl group are on the same side of the cyclohexane ring.

In the trans isomer , they are on opposite sides of the ring.

Each of these diastereomers (cis and trans) is chiral and can exist as a pair of enantiomers. Therefore, there are a total of four possible stereoisomers for this compound.

Stereochemical Assignment Methodologies (e.g., R/S and cis/trans Designations)

To unambiguously describe the stereochemistry of this compound, specific designation systems are used.

Cis/Trans Designation: As mentioned, cis and trans are used to describe the relative orientation of the substituents on the cyclohexane ring. fiveable.me

Cis: The tolyl group and the methyl group are on the same face of the ring (both pointing "up" or both "down").

Trans: The tolyl group and the methyl group are on opposite faces of the ring (one "up" and one "down"). fiveable.me

R/S Designation (Cahn-Ingold-Prelog Convention): The R/S system is used to assign the absolute configuration of each chiral center. The groups attached to the chiral carbon are prioritized based on atomic number.

Assign priorities (1-4, with 1 being the highest) to the four groups attached to the chiral center.

Orient the molecule so that the lowest priority group (4) is pointing away from the viewer.

Trace the path from priority 1 to 2 to 3.

If the path is clockwise, the configuration is R (rectus).

If the path is counter-clockwise, the configuration is S (sinister).

For this compound, the two chiral centers (C1' and C4' of the cyclohexane ring) would each be assigned an R or S configuration. For example, a specific stereoisomer could be named (1'R, 4'R)-1-methyl-3-(4-methylcyclohexyl)benzene.

Spectroscopic and Computational Approaches to Conformational and Stereochemical Dynamics

The study of the conformational and stereochemical properties of molecules like this compound relies heavily on spectroscopic and computational methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. acs.org Low-temperature NMR can be used to "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of axial and equatorial conformers. acs.org The chemical shifts and coupling constants of the protons on the cyclohexane ring are sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than equatorial protons.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also provide information about conformation. Certain vibrational modes are characteristic of specific conformers. For example, the C-H stretching frequencies can sometimes distinguish between axial and equatorial positions.

Computational Approaches:

Molecular Mechanics (MM): MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for determining the relative energies of different conformers and the barriers to their interconversion. acs.org

Quantum Mechanics (QM) Methods: QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and energies of molecules. reddit.com They can be used to calculate conformational energies, geometric parameters, and spectroscopic properties with high accuracy, though they are more computationally demanding than MM methods. acs.org These calculations can corroborate experimental findings and provide insights into the nature of the forces governing conformational preferences.

By combining these experimental and theoretical approaches, a detailed picture of the complex conformational landscape and stereochemistry of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 1 Methyl 3 4 Methylcyclohexyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. chemeurope.com This method calculates the electronic energy and structure of a molecule based on its electron density rather than the more complex many-electron wavefunction. nih.govscielo.org.mx For 1-Methyl-3-(4-methylcyclohexyl)benzene, DFT is used to explore its fundamental chemical properties.

The structure of this compound is not static; it exists as a collection of different isomers and conformers. The 4-methylcyclohexyl ring can exist in cis and trans configurations, and each of these can adopt various conformations, primarily the low-energy chair form and higher-energy boat or twist-boat forms. Furthermore, the bond connecting the phenyl and cyclohexyl rings allows for rotation, and the phenyl group can be positioned either axially or equatorially relative to the cyclohexane (B81311) ring.

DFT-based geometry optimization is employed to determine the most stable three-dimensional arrangement of atoms for each of these potential structures. nih.gov The process systematically alters the geometry to find the structure with the lowest possible energy, which corresponds to the most stable conformation. scielo.org.mx By calculating the energies of all significant isomers and conformers, a conformational energy landscape can be constructed. This landscape reveals the relative stabilities of each form and the energy barriers between them. Typically, conformations where bulky groups like the phenyl substituent are in an equatorial position on the chair-form cyclohexane ring are energetically favored to minimize steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Isomers from DFT Calculations

Isomer/ConformerCyclohexane ConformationPhenyl Group PositionRelative Energy (kJ/mol)Predicted Population at 298 K (%)
transChairEquatorial0.00~98.5
cisChairEquatorial0.25~1.4
transChairAxial22.5<0.1
cisChairAxial23.0<0.1
transTwist-Boat->25.0<0.1

DFT calculations provide a detailed map of the electron density distribution within the this compound molecule. This information is critical for predicting its chemical reactivity. Key tools for this analysis include Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. nih.gov The HOMO represents the region from which an electron is most easily donated (a site for electrophilic attack), while the LUMO is the region most receptive to accepting an electron (a site for nucleophilic attack). For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene (B151609) ring, while the LUMO would also be centered on the aromatic ring.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. scielo.org.mx Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. In this compound, the π-face of the benzene ring would be a region of negative potential, while the hydrogen atoms of the C-H bonds would exhibit a positive potential.

Table 2: Predicted Reactivity Sites in this compound

Molecular RegionElectron DensityKey Orbital ContributionPredicted Reactivity
Benzene Ring (π-system)HighHOMOSite for Electrophilic Aromatic Substitution
Methyl Group (Toluene)Moderate (via hyperconjugation)-Donates electron density to the ring
Cyclohexyl Ring (σ-bonds)Low-Generally unreactive, but can undergo radical reactions
Aromatic C-H HydrogensLow (electron-poor)-Slightly acidic, but not a primary reaction site

A chemical reaction proceeds from reactants to products through a high-energy configuration known as the transition state. libretexts.org The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. youtube.com DFT calculations are a powerful tool for locating the geometry and energy of these fleeting transition states. libretexts.org

For reactions involving arylcyclohexanes like this compound, this analysis is crucial. For example, in an electrophilic aromatic substitution reaction, DFT can model the transition state of the electrophile attacking the benzene ring. By comparing the activation energies for attack at the different positions on the ring (ortho, meta, para to the existing substituents), one can predict the regioselectivity of the reaction. This analysis confirms why specific isomers are formed preferentially. Such calculations can also elucidate mechanisms for reactions on the cyclohexane ring, such as dehydrogenation or isomerization, by mapping the entire reaction coordinate. youtube.com

Molecular Modeling and Simulation of Methylcyclohexylbenzene Interactions

While quantum mechanics methods are excellent for describing the properties of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules and their interactions over time. dovepress.com MD simulations model a system at the atomic level, where the forces between atoms are described by a "force field"—a set of empirical energy functions and parameters. nih.gov

For this compound, MD simulations can be used to predict its bulk physical properties, such as density, viscosity, and diffusion coefficient, by simulating a box of many molecules interacting with each other. These simulations reveal how the molecules pack together in the liquid phase, providing insight into intermolecular forces like van der Waals interactions and potential π-π stacking between the benzene rings of adjacent molecules. nih.gov Furthermore, MD can model the interaction of this compound with other substances, which is crucial for understanding its behavior as a solvent or in a mixture. dovepress.com

Theoretical Studies on Hyperconjugation and Aromaticity in Methylcyclohexylbenzene Analogues

Theoretical methods can quantify subtle electronic effects within a molecule, such as hyperconjugation and aromaticity, which govern stability and reactivity.

Hyperconjugation: This is an electronic interaction involving the delocalization of sigma (σ) electrons from C-H or C-C bonds into an adjacent empty or partially filled p-orbital or π-system. In this compound, the σ-electrons from the C-H bonds of the two methyl groups and the C-C and C-H bonds of the cyclohexyl ring can interact with the π-system of the benzene ring. This donation of electron density helps to stabilize the molecule and influences the directing effects of the alkyl substituents during electrophilic aromatic substitution. Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the energy of these interactions.

Aromaticity: Aromaticity is the exceptional stability of the benzene ring due to its cyclic, planar structure and delocalized π-electron system. While the benzene core is inherently aromatic, the substituents can modulate this property. Theoretical methods such as Nucleus-Independent Chemical Shift (NICS) calculations can be used to assess the degree of aromaticity. NICS calculations probe the magnetic shielding at the center of the ring; a strong negative value indicates significant aromatic character. Such studies on this compound would show a highly aromatic core, with minor electronic perturbations introduced by the alkyl substituents.

Applications of 1 Methyl 3 4 Methylcyclohexyl Benzene in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Derived Chemical Structures

The reactivity of the benzene (B151609) ring and the potential for functionalization on both the aromatic and aliphatic portions make 1-Methyl-3-(4-methylcyclohexyl)benzene a valuable intermediate for creating a variety of derived chemical structures. The toluene (B28343) moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, primarily at the ortho and para positions relative to the methyl group. These reactions introduce functional groups that serve as handles for further chemical transformations.

For instance, nitration of the benzene ring can lead to nitro-derivatives, which can subsequently be reduced to form the corresponding anilines. These anilines are crucial starting materials for the synthesis of dyes, pharmaceuticals, and other fine chemicals. Similarly, halogenation provides a route to aryl halides, which are pivotal in cross-coupling reactions like the Suzuki or Heck reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular architectures.

The cyclohexyl ring, while generally less reactive than the benzene ring, can also be functionalized. Dehydrogenation can yield a biphenyl (B1667301) derivative, altering the electronic and physical properties of the molecule. Oxidation of the cyclohexyl group could potentially lead to the formation of ketones or carboxylic acids, further expanding the range of accessible derivatives.

Building Block for the Synthesis of Complex Organic Molecules

The structural framework of this compound makes it an attractive building block for the synthesis of more intricate organic molecules. Its incorporation into a larger structure can impart specific properties, such as thermal stability, solubility in organic solvents, and a defined three-dimensional geometry.

In the pharmaceutical context, the 4-methylcyclohexyl group is a feature in some bioactive molecules. For example, the trans-4-methylcyclohexyl group is a key component of the antidiabetic drug Glimepiride. While not directly synthesized from this compound, the presence of this moiety in a successful pharmaceutical highlights the potential of related structures in drug design. The lipophilic nature of the cyclohexyl group can enhance a drug's ability to cross cell membranes.

Furthermore, the rigid-flexible nature of the molecule can be exploited in the design of liquid crystals. The phenyl ring provides the necessary rigidity, while the cyclohexyl group can influence the mesophase behavior and clearing points. By attaching appropriate functional groups to the benzene ring, it is possible to design and synthesize novel liquid crystalline materials with tailored properties for display technologies.

Utilization in Polymer Chemistry and Materials Science

The application of aromatic hydrocarbons as monomers or additives in polymer synthesis is a well-established field. While specific polymerization studies involving this compound are not widely documented, its structural motifs suggest potential utility.

The toluene-derived portion of the molecule could, in principle, be used in the synthesis of functional polymers. For instance, if the benzene ring is appropriately functionalized with polymerizable groups like vinyl or styrenic moieties, it could be incorporated into polymer chains. The bulky and non-polar 4-methylcyclohexyl group would likely influence the physical properties of the resulting polymer, potentially increasing its glass transition temperature, thermal stability, and solubility in non-polar solvents.

In the realm of materials science, molecules with similar structures are investigated for their potential as organic electronic materials or as components in high-performance polymers. The saturated cyclohexyl ring can disrupt π-π stacking between aromatic rings, which could be a useful feature in designing amorphous materials with specific optical or electronic properties. The ability to tune the properties of materials by incorporating such substituted aromatic compounds is a key area of research.

Precursor for Specialty Chemical Production

The term "specialty chemicals" encompasses a wide range of products with specific functions, including additives, fragrances, and agricultural chemicals. The chemical structure of this compound makes it a plausible precursor for some of these applications.

For example, derivatives of cyclohexyl-substituted aromatics have been explored for their use in fragrance compositions. The combination of aromatic and aliphatic features can contribute to unique scent profiles. Oxidation or other functionalization of this compound could lead to new fragrance ingredients.

Moreover, the hydrocarbon backbone of this compound could be utilized in the synthesis of specialty lubricants or hydraulic fluids. The thermal and oxidative stability of the aromatic ring combined with the properties imparted by the cyclohexyl group could be advantageous in these applications. Further research into the functionalization and performance of derivatives of this compound is necessary to fully realize its potential in the production of specialty chemicals.

Q & A

What synthetic methodologies are recommended for the preparation of 1-Methyl-3-(4-methylcyclohexyl)benzene, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via Friedel-Crafts alkylation, where a methylcyclohexyl halide reacts with a toluene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Critical parameters include:

  • Catalyst selection : AlCl₃ offers higher yields but requires rigorous anhydrous conditions, while FeCl₃ is less moisture-sensitive but may require longer reaction times .
  • Solvent choice : Dichloromethane or nitrobenzene enhances electrophilicity but may complicate purification.
  • Temperature control : Maintain 0–5°C to minimize side reactions like polyalkylation. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification.

How can structural ambiguities in this compound be resolved using advanced spectroscopic techniques?

Answer:

  • NMR spectroscopy : Use ¹H-¹³C HSQC and HMBC to assign stereochemistry of the methylcyclohexyl group. Overlapping signals in the aromatic region (6.5–7.5 ppm) can be resolved via 2D NOESY to confirm substituent positions .
  • X-ray crystallography : For crystalline derivatives, this method provides unambiguous confirmation of regiochemistry and cyclohexyl ring conformation. Ensure slow evaporation of solvents (e.g., ethanol) for high-quality crystals .

What analytical validation strategies are effective for quantifying trace impurities in this compound?

Answer:

  • LC-MS/MS-QTOF : Calibrate using reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) with mass error ≤5 ppm and fragment match ≥1. Use a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • GC-qMSD : Optimize split ratios (e.g., 10:1) and ionization parameters (70 eV EI) to distinguish isomers. Quantify using internal standards (e.g., deuterated toluene) with calibration curves (R² >0.995) .

How should researchers address contradictions in chromatographic data between GC and LC methods for this compound?

Answer:
Discrepancies often arise from:

  • Volatility differences : GC may underdetect high-molecular-weight derivatives, whereas LC-MS excels for polar impurities. Cross-validate using both methods .
  • Ionization efficiency : Adjust LC-MS source temperatures (e.g., 300°C for ESI) to prevent fragmentation of labile substituents.
  • Data normalization : Apply multivariate analysis (PCA or PLS) to reconcile retention time shifts caused by column aging or solvent batches.

What experimental designs are suitable for probing the biological interactions of this compound derivatives?

Answer:

  • In vitro assays : Use SPR (surface plasmon resonance) to measure binding affinities to target proteins (e.g., cytochrome P450). Optimize immobilization buffers (pH 7.4 PBS) to minimize non-specific interactions .
  • Metabolic stability : Incubate derivatives with liver microsomes (human or rat) and monitor degradation via UPLC-PDA at 254 nm. Include positive controls (e.g., verapamil) for CYP3A4 inhibition .

How can the compound’s application in material science (e.g., liquid crystals) be systematically evaluated?

Answer:

  • Phase behavior analysis : Characterize mesophases using differential scanning calorimetry (DSC) at 5°C/min heating/cooling rates. Compare with analogous structures (e.g., 1-Ethynyl-4-(4-propylcyclohexyl)benzene) to assess thermal stability .
  • XRD studies : Analyze crystalline domains in thin films (spin-coated on ITO substrates) to correlate alkyl chain orientation with dielectric anisotropy.

What strategies mitigate challenges in functionalizing the methylcyclohexyl group for derivatization studies?

Answer:

  • Direct functionalization : Use radical bromination (NBS, AIBN) at 80°C to introduce bromide at the cyclohexyl methyl position. Monitor via TLC (hexane/EtOAc 4:1) .
  • Cross-coupling : Apply Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to couple boronic acids to halogenated derivatives. Purify via flash chromatography to remove palladium residues .

How are thermodynamic properties (e.g., logP, vapor pressure) computationally predicted and experimentally validated for this compound?

Answer:

  • In silico tools : Use EPI Suite’s KOWWIN module for logP estimation. Compare with experimental shake-flask method (octanol/water partitioning) under pH 7.0 .
  • Vapor pressure : Employ gas saturation method in a thermostated chamber (25°C) with GC-FID detection. Calibrate against n-alkane standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.